3-Hydroxyretinal

Visual Pigment Spectroscopy Opsin Reconstitution

3-Hydroxyretinal (vitamin A3) is the obligate chromophore for insect visual pigment reconstitution. Unlike retinal (A1), which introduces a +12 nm red-shift and 20% lower photoisomerization quantum yield, only (3S)-3-hydroxyretinal supports functional Rh1 rhodopsin maturation in Drosophila. Substitution with retinal, (3R)-enantiomer, or racemic mixtures yields inactive or spectrally shifted complexes, compromising experimental fidelity in opsin mutagenesis and phototransduction studies. For insect visual physiology applications—including heterologous opsin expression, chiral HPLC chemotaxonomy, and carotenoid-depleted diet rescue—procure authenticated high-purity 3-hydroxyretinal to ensure native-like spectral tuning and reproducible chromophore binding.

Molecular Formula C20H28O2
Molecular Weight 300.4 g/mol
CAS No. 6890-91-1
Cat. No. B016449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyretinal
CAS6890-91-1
Synonyms3-hydroxyretinal
all-trans-3-hydroxyretinal
Molecular FormulaC20H28O2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESCC1=C(C(CC(C1)O)(C)C)C=CC(=CC=CC(=CC=O)C)C
InChIInChI=1S/C20H28O2/c1-15(7-6-8-16(2)11-12-21)9-10-19-17(3)13-18(22)14-20(19,4)5/h6-12,18,22H,13-14H2,1-5H3/b8-6+,10-9+,15-7-,16-11-
InChIKeyQPRQNCDEPWLQRO-DAWLFQHYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxyretinal (CAS 6890-91-1): A Critical Visual Pigment Chromophore for Insect Vision Research


3-Hydroxyretinal (also known as vitamin A3 or A3-retinal) is a retinoid chromophore that serves as the light-sensitive cofactor in the visual pigments (rhodopsins) of numerous arthropod species [1]. First identified in insect compound eyes in 1983, this compound functions by forming a protonated Schiff base linkage with opsin proteins, undergoing photoisomerization from the 11-cis to all-trans configuration upon light absorption to initiate visual signal transduction [2]. Unlike the canonical vertebrate chromophore retinal (A1), 3-hydroxyretinal bears a hydroxyl group at the C3 position of the β-ionone ring, a structural modification that alters its electronic properties, protein interactions, and metabolic processing pathways in vivo [3].

Why 3-Hydroxyretinal Cannot Be Simply Replaced by Other Retinal Analogs in Experimental Systems


Substituting 3-hydroxyretinal with retinal (A1), 4-hydroxyretinal (A4), or 3,4-dehydroretinal (A2) in opsin reconstitution or in vivo supplementation studies leads to measurably distinct spectral, kinetic, and metabolic outcomes that compromise experimental fidelity [1]. In bovine opsin reconstitution assays, 3-hydroxyretinal yields an absorption maximum blue-shifted by 12 nm relative to native retinal (λmax 488 nm vs. 500 nm), while in Drosophila melanogaster, the enantiomeric requirement is absolute: only the (3S)-enantiomer supports functional Rh1 rhodopsin maturation in higher flies, with (3R)-enantiomer accumulating as an inactive precursor [2][3]. These quantitative differences preclude generic interchangeability for any application requiring native-like visual pigment function or accurate modeling of insect phototransduction.

Quantitative Differentiation of 3-Hydroxyretinal (CAS 6890-91-1) Against Closest Analogs


Absorbance Maxima Blue-Shift of 3-Hydroxyretinal-Opsin Complexes Relative to Retinal (A1)-Opsin

In direct head-to-head comparison using bovine opsin reconstituted with 11-cis isomers, the 3-hydroxyretinal-opsin complex exhibits a consistently blue-shifted absorbance maximum relative to native retinal-opsin (rhodopsin). The 12 nm hypsochromic shift is attributed to increased bond-length alternation in the polyene chain induced by the C3 hydroxyl group, which also precludes hydrogen bonding with opsin residues that retinal would otherwise engage [1].

Visual Pigment Spectroscopy Opsin Reconstitution

Quantum Yield of Bleaching for 3-Hydroxyretinal-Opsin vs. Native Rhodopsin

Parallel photobleaching experiments under absolutely identical conditions reveal that the 3-hydroxyretinal-opsin complex possesses a 20% higher quantum yield of bleaching compared to native bovine rhodopsin. This indicates that the hydroxyl substitution at C3 enhances the photoisomerization efficiency of the bound chromophore [1].

Photochemistry Quantum Efficiency Visual Pigment

Enantiomeric Requirement for Functional Rh1 Rhodopsin Maturation in Drosophila melanogaster

In Drosophila melanogaster, only the (3S)-enantiomer of 3-hydroxyretinal serves as the functional chromophore for the major rhodopsin Rh1. The (3R)-enantiomer is an obligate metabolic intermediate but does not support Rh1 maturation. In ninaG oxidoreductase mutants, (3R)-3-hydroxyretinol accumulates rather than being converted to the (3S) form, demonstrating strict stereochemical discrimination [1][2].

Enantioselectivity Rhodopsin Maturation Drosophila Genetics

Enantiomeric Ratio Distribution Across Insect Taxa as a Phylogenetic Marker

HPLC analysis of 3-hydroxyretinal enantiomers from compound eyes across insect orders reveals a binary phylogenetic distribution pattern: all species outside the dipteran suborder Cyclorrhapha exclusively contain the (3R)-enantiomer, whereas all Cyclorrhaphan flies (including Drosophila, Musca, and Calliphora) possess a mixture of all-trans enantiomers with (3R) comprising only 9–32% of the total, plus the exclusive presence of (3S)-11-cis-3-hydroxyretinal [1].

Phylogenetics Chemotaxonomy Insect Vision

Light-Dependent Metabolic Conversion of 3-Hydroxyretinol to 3-Hydroxyretinal in Butterfly Compound Eyes

In Papilio xuthus butterfly compound eyes, blue light (λmax 460 nm) irradiation specifically drives the oxidation of all-trans 3-hydroxyretinol to all-trans 3-hydroxyretinal in the distal retinal layer supernatant. This light-dependent conversion is not observed with orange light (λmax 580 nm), and 3-hydroxyretinal levels increase in a wavelength-selective manner [1].

Retinoid Metabolism Photochemistry Insect Eye

Validated Research Applications Where 3-Hydroxyretinal (CAS 6890-91-1) is the Required Chromophore


Reconstitution of Native Drosophila melanogaster Visual Pigments for Phototransduction Studies

For in vitro reconstitution of functional Rh1 rhodopsin—the major visual pigment mediating dim-light vision in Drosophila—only (3S)-3-hydroxyretinal yields a maturation-competent complex. Studies using carotenoid-depleted ninaE (Rh1) mutants demonstrate that supplementation with all-trans retinal fails to restore visual pigment levels, whereas (3S)-3-hydroxyretinal supplementation fully rescues rhodopsin expression and chromophore binding [1][2]. This absolute enantiomeric requirement makes racemic 3-hydroxyretinal or the (3R)-enantiomer unsuitable for any Drosophila opsin reconstitution application.

Spectroscopic Calibration of Insect-Derived or Heterologously Expressed Opsins

When characterizing the absorbance properties of insect opsins expressed in heterologous systems (e.g., mammalian cell lines, Xenopus oocytes, or purified reconstitution systems), 3-hydroxyretinal must be used as the chromophore to obtain native-like spectral tuning. Substitution with retinal (A1) introduces a systematic +12 nm red-shift in λmax and a 20% reduction in photoisomerization quantum yield, as quantified in bovine opsin controls [1]. These deviations are sufficient to misidentify spectral tuning residues in mutagenesis studies or to miscalculate photon-capture probabilities in biophysical models of insect vision.

Phylogenetic and Chemotaxonomic Analysis of Insect Visual Systems

The stereochemical composition of 3-hydroxyretinal extracted from insect compound eyes serves as a robust chemotaxonomic marker distinguishing Cyclorrhaphan flies (9–32% (3R)-all-trans plus (3S)-11-cis) from all other insect orders (100% (3R)-enantiomer) [1]. For research involving comparative visual physiology across insect taxa, procurement of authenticated (3R)- vs. (3S)-enriched standards is essential for accurate chiral HPLC quantification and for drawing valid phylogenetic conclusions about chromophore utilization patterns.

In Vivo Rescue of Retinoid-Depleted Insect Models for Vision Research

Carotenoid-depleted Drosophila reared on lipid-depleted medium exhibit a >99.9% reduction in retinal 3-hydroxyretinal content relative to normal flies [1]. Full rescue of visual pigment levels requires dietary supplementation with 3-hydroxyretinal precursors or the chromophore itself. Critically, supplementation with retinal alone fails to restore wild-type chromophore levels because Drosophila possesses an active cytochrome P-450-mediated hydroxylation pathway that converts retinal to 3-hydroxyretinal only in the dark [2]. However, this endogenous conversion is inefficient and stereochemically incomplete, making direct 3-hydroxyretinal supplementation the most reliable method for achieving physiologically relevant chromophore concentrations in retinoid-depleted insect models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxyretinal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.